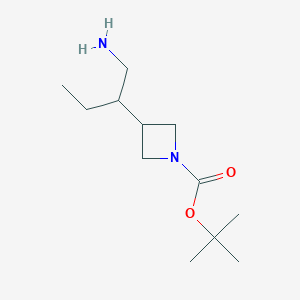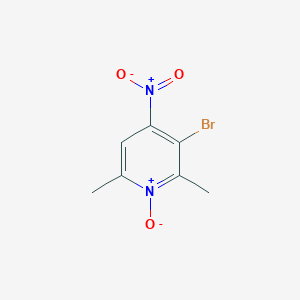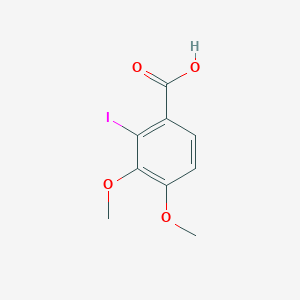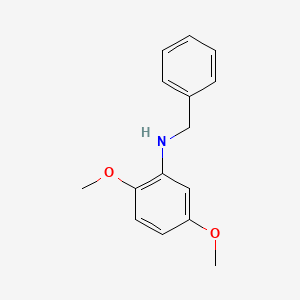
3-Allyl-4-(benzyloxy)-5-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group, a benzyloxy group, and a methoxy group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Preparation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde: This intermediate can be synthesized from 4-(allyloxy)-3-methoxybenzaldehyde through a series of reactions involving reagents such as aqueous KOH and nitrobenzene.
Formation of 3-Allyl-4-(benzyloxy)-5-methoxybenzaldehyde: The hydroxy group in the intermediate is converted to a benzyloxy group using benzyl bromide in the presence of a base like K2CO3.
Conversion to this compound: The final step involves the conversion of the aldehyde group to an amide group using reagents such as ammonium acetate and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-4-(benzyloxy)-5-methoxybenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Bases: K2CO3, NaH
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Amines
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
3-Allyl-4-(benzyloxy)-5-methoxybenzamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 3-Allyl-4-methoxybenzoic acid
- 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
- 3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane)
Uniqueness
3-Allyl-4-(benzyloxy)-5-methoxybenzamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-7-14-10-15(18(19)20)11-16(21-2)17(14)22-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12H2,2H3,(H2,19,20) |
Clave InChI |
KXJJYUPHCVIHJJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chlorobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13008825.png)





![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)
![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)




